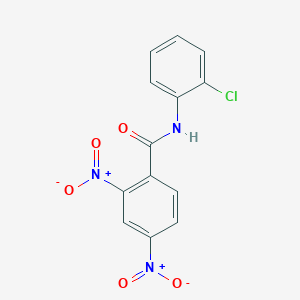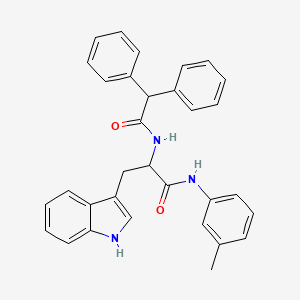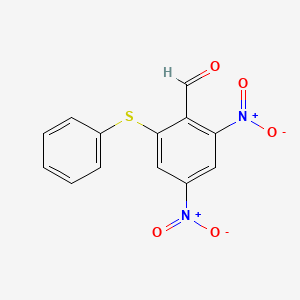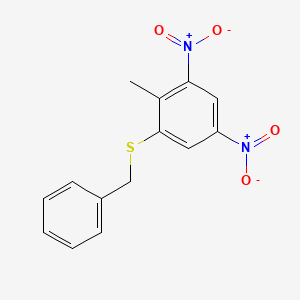
N-(2-chlorophenyl)-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2,4-dinitrobenzamide is a crystalline solid with a unique odor. It is soluble in water and organic solvents such as methanol, ethanol, and dimethylformamide . The compound’s chemical formula is C14H12O3, and its molecular weight is approximately 228.25 g/mol.
Preparation Methods
Synthetic Routes:: The synthetic route for N-(2-chlorophenyl)-2,4-dinitrobenzamide involves the following steps:
Nitration: Start with 2-chlorobenzoic acid (C~7~H~5~ClO~2~) and perform nitration using a mixture of concentrated sulfuric acid (H~2~SO~4~) and nitric acid (HNO~3~). This yields 2-chloro-4-nitrobenzoic acid.
Amidation: React 2-chloro-4-nitrobenzoic acid with ammonia (NH~3~) or an amine to form this compound.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
N-(2-chlorophenyl)-2,4-dinitrobenzamide can undergo various reactions:
Electrophilic Substitution: Due to its aromatic nature, electrophilic substitution readily occurs on the indole nucleus.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substituents can be introduced at various positions on the benzamide ring.
Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
N-(2-chlorophenyl)-2,4-dinitrobenzamide has diverse applications:
Medicinal Chemistry: Its broad-spectrum biological activities make it valuable for drug development.
Biological Research: Researchers explore its potential in antiviral, anti-inflammatory, anticancer, and antidiabetic studies.
Industry: It may find use in chemical processes or as a precursor for other compounds.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While N-(2-chlorophenyl)-2,4-dinitrobenzamide is unique, it shares similarities with other indole derivatives. Some related compounds include indole-3-acetic acid and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides .
Properties
Molecular Formula |
C13H8ClN3O5 |
|---|---|
Molecular Weight |
321.67 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C13H8ClN3O5/c14-10-3-1-2-4-11(10)15-13(18)9-6-5-8(16(19)20)7-12(9)17(21)22/h1-7H,(H,15,18) |
InChI Key |
RIMYOJMMCDHDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-oxybis[N'-(trifluoroacetyl)benzohydrazide]](/img/structure/B11521316.png)
![5-amino-3-[(Z)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11521322.png)
![(5E)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11521327.png)
![3-({[4-Bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11521334.png)


![2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11521358.png)
![4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide](/img/structure/B11521363.png)
![3-amino-4-(2-chlorophenyl)-2-[(4-chlorophenyl)carbonyl]-6-methyl-N-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11521368.png)
![ethyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11521370.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11521376.png)
![4-amino-N'-[(methylcarbamoyl)oxy]-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11521388.png)

